

Gadoxetate Disodium: A Functional MRI Contrast Medium for Advanced Hepatic Imaging

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Compound of Interest

Compound Name: **Gadoxetate Disodium**

Cat. No.: **B1674393**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gadoxetate disodium (Gd-EOB-DTPA), a gadolinium-based contrast agent, represents a significant advancement in magnetic resonance imaging (MRI) of the liver. Its unique dual-phase properties, characterized by an initial extracellular distribution followed by specific uptake and excretion by hepatocytes, enable a comprehensive assessment of both liver morphology and function. This technical guide provides a detailed overview of the core mechanisms, pharmacokinetics, and experimental protocols associated with **gadoxetate disodium**. It is intended for researchers, scientists, and drug development professionals seeking to leverage this contrast agent for functional liver imaging in preclinical and clinical research.

Introduction

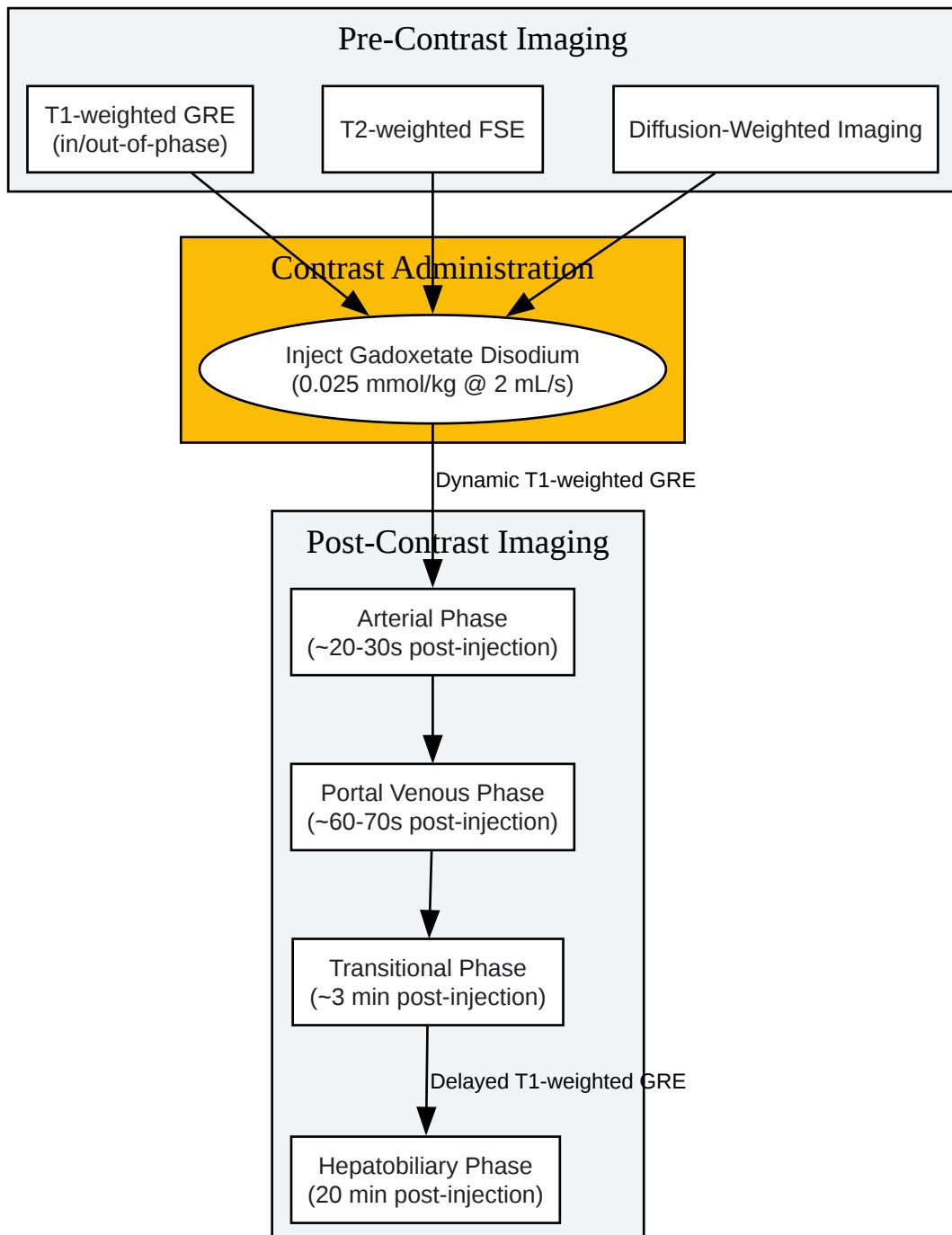
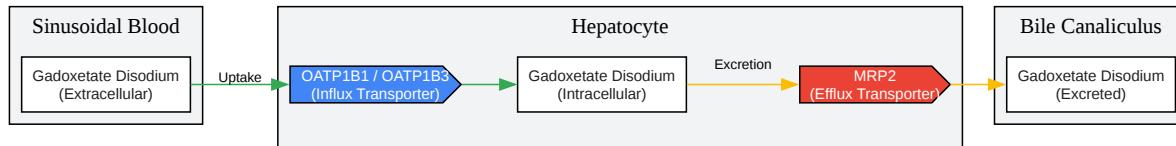
Gadoxetate disodium is a hepatocyte-specific MRI contrast agent that provides both dynamic vascular and hepatobiliary phase imaging in a single examination.^{[1][2]} Structurally, it is an ionic, linear gadolinium chelate covalently linked to a lipophilic ethoxybenzyl (EOB) moiety.^{[1][2]} This EOB group facilitates the active transport of the agent into hepatocytes, a key feature that distinguishes it from conventional extracellular contrast agents.^{[1][3]} This dual functionality allows for not only the detection and characterization of liver lesions but also the quantitative assessment of liver function.^{[1][4]}

Mechanism of Action

Gadoxetate disodium is a paramagnetic compound that, when placed in a magnetic field, shortens the T1 relaxation time of adjacent water protons.^[5] This effect leads to a significant increase in signal intensity on T1-weighted MR images, enhancing the contrast between different tissues.^[5]

Its mechanism is biphasic:

- Dynamic Vascular Phases: Immediately following intravenous injection, **gadoxetate disodium** distributes within the extracellular space, behaving like a conventional gadolinium-based agent.^{[1][6]} This allows for the assessment of lesion vascularity during the arterial, portal venous, and transitional phases.^{[1][7]}
- Hepatobiliary Phase (HBP): Subsequently, the agent is actively transported from the blood into hepatocytes. This uptake is primarily mediated by organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal (basolateral) membrane of hepatocytes.^{[1][3]} Inside the hepatocyte, **gadoxetate disodium** is not metabolized.^[8] It is then excreted into the bile canaliculi via the multidrug resistance-associated protein 2 (MRP2).^{[1][9]} This specific uptake and excretion pathway results in strong enhancement of functional liver parenchyma in the hepatobiliary phase, which typically occurs around 20 minutes post-injection in patients with normal liver function.^{[1][2][7]} Liver lesions that lack functional hepatocytes or have altered transporter expression, such as metastases and most hepatocellular carcinomas (HCCs), do not accumulate the agent and thus appear hypointense relative to the enhanced liver parenchyma.^{[3][10]}



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